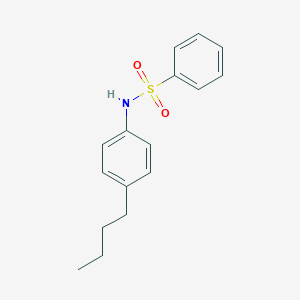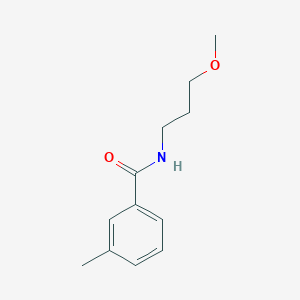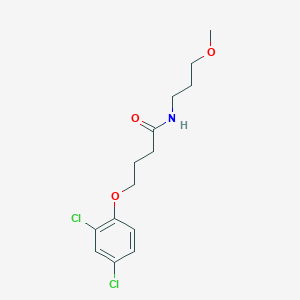
N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide, also known as BCAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the inhibition of inflammatory mediators and the modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects
N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β. N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide in lab experiments is its high potency and specificity. N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide has been shown to have a low toxicity profile, which makes it an attractive candidate for use in preclinical studies. However, one of the limitations of using N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide. One area of interest is the potential use of N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel formulations of N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide that can improve its solubility and bioavailability. Finally, further studies are needed to fully elucidate the mechanism of action of N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide and its potential therapeutic applications.
Conclusion
In conclusion, N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic effects make it an attractive candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide and its potential therapeutic applications.
Synthesis Methods
N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide can be synthesized through a multistep process involving the reaction between 4-butylaniline and 4-chlorophenoxyacetic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield the desired product.
Scientific Research Applications
N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C18H20ClNO2 |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C18H20ClNO2/c1-2-3-4-14-5-9-16(10-6-14)20-18(21)13-22-17-11-7-15(19)8-12-17/h5-12H,2-4,13H2,1H3,(H,20,21) |
InChI Key |
HTPJKEUQCSABRQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)





![Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)
![Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate](/img/structure/B291732.png)

